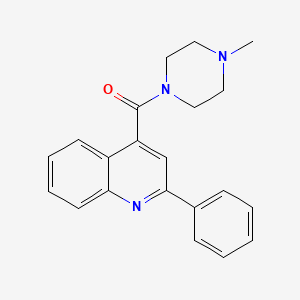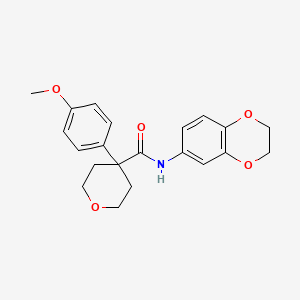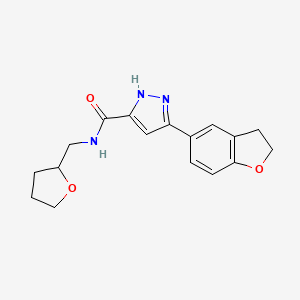![molecular formula C22H24N2O3 B14956983 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide](/img/structure/B14956983.png)
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide is a complex organic compound that features a benzofuran ring and an indole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzofuran and indole moieties through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the amide bond, potentially forming amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-(2,3-Dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential effects on cellular pathways.
Industrial Applications: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The benzofuran and indole moieties allow it to bind to enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzofuran-5-propanoic acid
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]propyl β-D-glucopyranoside
Uniqueness
What sets 3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]propanamide apart is its unique combination of benzofuran and indole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to similar compounds.
Properties
Molecular Formula |
C22H24N2O3 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(5-methoxyindol-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C22H24N2O3/c1-26-19-4-5-20-17(15-19)8-11-24(20)12-10-23-22(25)7-3-16-2-6-21-18(14-16)9-13-27-21/h2,4-6,8,11,14-15H,3,7,9-10,12-13H2,1H3,(H,23,25) |
InChI Key |
HIVAGWKZRMXMIK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CCC3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-hexyl-7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B14956912.png)
![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14956937.png)
![N-[(4-butyl-7-hydroxy-2-oxo-2H-chromen-8-yl)methyl]-L-alanine](/img/structure/B14956948.png)

![2-oxo-4-propyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate](/img/structure/B14956954.png)
![3,5-dimethyl-6-(3-oxo-3-{4-[2-(2-pyridyl)ethyl]piperazino}propyl)-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956958.png)
![3-(4-biphenylyl)-5-propyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B14956961.png)

![3-(4-nitrophenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B14956986.png)

![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-(phenylmethoxycarbonylamino)propanoate](/img/structure/B14956991.png)
![4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[2-(trifluoromethyl)phenyl]butanamide](/img/structure/B14956999.png)
![3-ethyl-9-(2-fluorobenzyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B14957007.png)
![(2E)-3-[5-(3-nitrophenyl)furan-2-yl]-2-(phenylformamido)-N-(propan-2-yl)prop-2-enamide](/img/structure/B14957009.png)
